molecular formula C13H8Cl2O2 B13139731 2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B13139731
M. Wt: 267.10 g/mol
InChI Key: OQOIKEZNQRQKJX-UHFFFAOYSA-N
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Description

2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of biphenyl, where two chlorine atoms are substituted at the 2 and 6 positions, and a carboxylic acid group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting intermediate is then subjected to further chlorination to introduce the chlorine atoms at the 2 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted biphenyl derivatives, quinones, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-[1,1’-biphenyl]: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.

    2,6-Dichloro-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and properties.

    2,2’-Dichloro-[1,1’-biphenyl]: Chlorine atoms are at different positions, affecting its chemical behavior and applications.

Uniqueness

2,6-Dichloro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H8Cl2O2

Molecular Weight

267.10 g/mol

IUPAC Name

2,4-dichloro-3-phenylbenzoic acid

InChI

InChI=1S/C13H8Cl2O2/c14-10-7-6-9(13(16)17)12(15)11(10)8-4-2-1-3-5-8/h1-7H,(H,16,17)

InChI Key

OQOIKEZNQRQKJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2Cl)C(=O)O)Cl

Origin of Product

United States

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